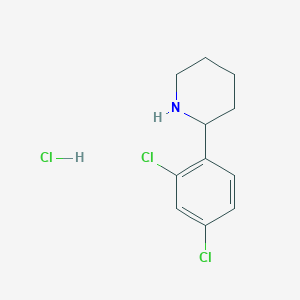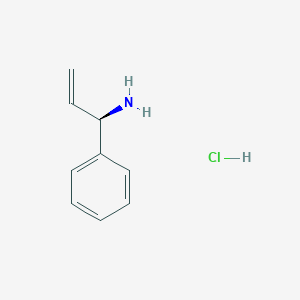
Tert-butyl-n-propyldiethoxysilane
Vue d'ensemble
Description
Tert-butyl-n-propyldiethoxysilane: is an organosilicon compound with the molecular formula C11H26O2Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial applications due to their unique chemical properties, such as their ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-n-propyldiethoxysilane typically involves the reaction of tert-butyl chloride with n-propyltriethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
tert-butyl chloride+n-propyltriethoxysilaneNaHthis compound+NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl-n-propyldiethoxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Halosilanes and alkoxysilanes.
Applications De Recherche Scientifique
Chemistry: Tert-butyl-n-propyldiethoxysilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the production of silane coupling agents, which enhance the adhesion between organic polymers and inorganic materials.
Biology: In biological research, this compound can be used to modify surfaces for cell culture studies. The silane groups can form covalent bonds with glass or silicon surfaces, creating a stable and biocompatible environment for cell growth.
Medicine: While not directly used as a drug, this compound can be involved in the synthesis of silicon-based drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of durable and high-performance materials.
Mécanisme D'action
The mechanism of action of tert-butyl-n-propyldiethoxysilane primarily involves its ability to form covalent bonds with both organic and inorganic materials. The ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property is crucial in applications such as surface modification and adhesion promotion.
Comparaison Avec Des Composés Similaires
- Tert-butyltriethoxysilane
- n-Propyltriethoxysilane
- Tert-butyltrimethoxysilane
Comparison: Tert-butyl-n-propyldiethoxysilane is unique due to the presence of both tert-butyl and n-propyl groups, which provide a balance of steric hindrance and flexibility. This combination allows for specific reactivity and compatibility with various substrates, making it more versatile compared to its similar counterparts.
Propriétés
IUPAC Name |
tert-butyl-diethoxy-propylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-7-10-14(12-8-2,13-9-3)11(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRRHKCMVIRDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C(C)(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280136 | |
| Record name | (1,1-Dimethylethyl)diethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-73-9 | |
| Record name | (1,1-Dimethylethyl)diethoxypropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Dimethylethyl)diethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6590670.png)
![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)










